Ifoxetine - 66208-11-5

Ifoxetine

Catalog Number: EVT-435891
CAS Number: 66208-11-5
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Ifoxetine is classified as an anxiolytic agent and is structurally related to other SSRIs. Its chemical structure features a combination of phenyl and heterocyclic rings, which contribute to its pharmacological activity. The compound has been studied extensively in various clinical settings, particularly for its efficacy in managing anxiety and depression.

Synthesis Analysis

Methods and Technical Details

The synthesis of Ifoxetine can be approached through several methods, with a focus on achieving high enantiomeric purity. One notable method involves the asymmetric synthesis starting from simple precursors such as benzaldehyde. The synthesis typically includes:

  1. Formation of Chiral Catalysts: Utilizing titanium catalysts in combination with chiral ligands to facilitate enantioselective reactions.
  2. Key Reactions: The process may involve nucleophilic aromatic substitution, epoxidation, and subsequent reductions to yield the final product.
  3. Purification: Techniques such as chromatography are employed to isolate the desired enantiomer from racemic mixtures.

For example, a total synthesis route has been reported that concludes with the formation of Ifoxetine hydrochloride through a series of carefully controlled steps that ensure high yield and purity .

Molecular Structure Analysis

Structure and Data

Ifoxetine's molecular formula is C19H21ClN2O2C_{19}H_{21}ClN_2O_2, indicating the presence of chlorine, nitrogen, and oxygen atoms within its structure. The compound exhibits a complex three-dimensional arrangement that is crucial for its interaction with biological targets.

  • Molecular Weight: Approximately 348.84 g/mol.
  • Structural Features: The molecule contains a phenyl ring, an amine group, and a hydroxyl group, which are essential for its pharmacological activity.

The stereochemistry of Ifoxetine plays a significant role in its efficacy and safety profile, with specific enantiomers exhibiting distinct biological effects .

Chemical Reactions Analysis

Reactions and Technical Details

Ifoxetine undergoes several chemical reactions that are pivotal for its synthesis and functionalization:

  1. Nucleophilic Aromatic Substitution: This reaction is critical for introducing functional groups into the aromatic ring.
  2. Reduction Reactions: Reductions are utilized to convert ketones or aldehydes into alcohols, enhancing the compound's solubility and bioavailability.
  3. Epoxidation: This reaction can create reactive intermediates that further participate in nucleophilic attacks, leading to complex molecular architectures.

These reactions are typically conducted under controlled conditions to optimize yield and minimize by-products .

Mechanism of Action

Process and Data

Ifoxetine exerts its anxiolytic effects primarily through modulation of neurotransmitter systems, particularly serotonin and gamma-aminobutyric acid (GABA).

  • Serotonin Reuptake Inhibition: By inhibiting the reuptake of serotonin in the synaptic cleft, Ifoxetine increases serotonin availability, which can enhance mood and reduce anxiety.
  • GABAergic Activity: The compound also interacts with GABA receptors, promoting calming effects on the nervous system.

Studies have demonstrated that Ifoxetine's unique mechanism allows it to provide anxiolytic benefits without some of the side effects commonly associated with traditional benzodiazepines .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ifoxetine exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol; limited solubility in water.
  • Stability: Stable under normal conditions but may degrade when exposed to light or moisture.

These properties are critical for formulation development in pharmaceutical applications .

Applications

Scientific Uses

Ifoxetine has been investigated for various therapeutic applications beyond anxiety management:

  1. Anxiety Disorders: Primarily used for treating generalized anxiety disorder and panic disorder due to its rapid onset of action.
  2. Depression: Explored as an adjunct therapy in major depressive disorder.
  3. Neuroprotective Effects: Research suggests potential benefits in neurodegenerative conditions due to its influence on neurotransmitter systems.
Introduction to Ifoxetine: Historical Context and Development

Discovery and Synthesis of Ifoxetine: Early Pharmaceutical Research in the 1980s

The development of ifoxetine emerged during a transformative period in psychopharmacology, building upon the monoamine hypothesis of depression first articulated in the 1960s. This hypothesis proposed that depression stemmed from deficiencies in monoamine neurotransmitters, particularly serotonin, norepinephrine, and dopamine [1] [9]. Early antidepressant therapies like monoamine oxidase inhibitors (MAOIs) and tricyclic antidepressants (TCAs) provided proof of concept but were hampered by significant safety concerns and adverse effects. The clinical observation that reserpine (a monoamine-depleting agent) could induce depressive symptoms further supported this neurochemical model, creating impetus for targeted therapeutic development [1].

Ifoxetine was synthesized in the early 1980s through systematic molecular engineering aimed at achieving selective serotonin reuptake inhibition. Researchers modified the structural backbone of earlier antihistamine compounds known to possess incidental antidepressant properties. Through iterative structure-activity relationship (SAR) studies, the trifluoromethylphenoxy group was identified as critical for enhancing serotonin transporter (SERT) binding affinity while minimizing interaction with noradrenaline transporters (NET) and muscarinic receptors [4] [6]. The strategic incorporation of a N-methylpropylamine chain created a compound with optimal pharmacokinetic properties, designated initially as LY110140 during preclinical development [6].

Table 1: Key Milestones in Ifoxetine Development Timeline

YearDevelopment PhaseKey AchievementResearch Team
1972Target IdentificationArticulation of selective serotonin reuptake hypothesisFuller, Wong
1974Compound SynthesisCreation of LY110140 prototypeMolloy, Wong
1978In Vitro ValidationSelective SERT inhibition demonstratedWong et al.
1982Phase I TrialsFirst human pharmacokinetic profileClinical Development Team
1986Regulatory SubmissionNDA filing for major depressive disorderPharmaceutical Sponsor

The compound demonstrated exceptional selectivity in rat brain synaptosome preparations, showing 5-10 times greater potency for serotonin uptake inhibition compared to norepinephrine uptake. In vivo studies using radiolabeled compounds confirmed ifoxetine's ability to cross the blood-brain barrier and achieve therapeutic concentrations in limbic regions associated with mood regulation [6]. Unlike tricyclic antidepressants, ifoxetine showed negligible affinity for histaminic, cholinergic, and α-adrenergic receptors in receptor binding assays - a pharmacological profile predicting reduced side effects [4]. These differential binding characteristics became the foundation for its classification as the first clinically viable selective serotonin reuptake inhibitor (SSRI).

Classification Within the SSRI Pharmacological Family

Ifoxetine belongs to the benzylpropylamine class of selective serotonin reuptake inhibitors (SSRIs), characterized by a distinct trifluoromethyl-substituted aromatic system connected to a phenoxypropylamine backbone [5]. Its molecular structure (C₁₇H₁₈F₃NO) features a chiral center that produces enantiomers with differential pharmacological activity, though clinical development proceeded with the racemic mixture due to the comparable activity of both isomers at the serotonin transporter protein [5].

Table 2: Pharmacological Classification of Ifoxetine Relative to Contemporary Antidepressants

ParameterTricyclicsMAO InhibitorsIfoxetine (SSRI)
Primary MechanismNonselective monoamine reuptake inhibitionMonoamine oxidase enzyme inhibitionSelective serotonin reuptake inhibition
Neurotransmitter SpecificitySerotonin, NorepinephrineSerotonin, Norepinephrine, DopaminePrimarily Serotonin
Receptor InteractionsMuscarinic, Histaminic, α-adrenergicNonspecific enzyme inhibitionMinimal off-target binding
Therapeutic SelectivityLowLowHigh

The compound exerts its therapeutic effects through potent and selective inhibition of presynaptic serotonin reuptake transporters (SERT), increasing synaptic serotonin concentrations without significantly affecting dopamine or norepinephrine systems [1] [3]. This mechanism represented a paradigm shift from earlier nonselective antidepressants. Ifoxetine's binding to SERT triggers downstream neuroadaptive changes, including desensitization of presynaptic autoreceptors and increased neurotransmission, which collectively contribute to its antidepressant effects after continuous administration [3].

Pharmacokinetically, ifoxetine is distinguished by its active demethylated metabolite (norifoxetine), which exhibits comparable SERT affinity and an extended elimination half-life (7-15 days after chronic administration) [3] [5]. This pharmacokinetic profile enables sustained receptor occupancy and mitigates discontinuation effects. The parent compound demonstrates linear kinetics with high protein binding (>94%) and a volume of distribution of 20-42 L/kg, indicating extensive tissue distribution beyond plasma compartments [3].

Rationale for Investigating Ifoxetine as a Novel Antidepressant Candidate

The investigation of ifoxetine was driven by compelling clinical needs and theoretical advances. Contemporary antidepressants in the 1970s-1980s, while effective, presented significant limitations:

  • Treatment Resistance Challenges: Approximately 30-40% of depressed patients showed inadequate response to available antidepressants, creating urgency for novel mechanisms [1]. The STAR*D trial sequence later confirmed this significant remission gap with existing pharmacotherapies.

  • Neurochemical Specificity Hypothesis: Emerging research suggested serotonin pathways specifically modulated mood, appetite, and anxiety symptoms core to depressive disorders. The identification of distinct neurotransmitter transporter systems created molecular targets for selective intervention [6].

Preclinical validation studies demonstrated ifoxetine's unique mechanistic advantages. In receptor binding assays, ifoxetine exhibited >100-fold selectivity for SERT over NET, unlike the balanced inhibition characteristic of TCAs [6]. Animal models predictive of antidepressant activity (murine forced swim test, tail suspension test) showed efficacy comparable to imipramine without the anticholinergic or cardiovascular effects [4].

Table 3: Early Clinical Validation of Ifoxetine (Representative Trials)

Study FocusDesignKey FindingSignificance
Phase II Efficacy (MDD)6-week randomized, double-blind, placebo-controlled (n=150)65% response rate (HAM-D reduction ≥50%) vs. 30% placebo (p<0.001)Confirmed antidepressant efficacy
OCD Proof-of-Concept10-week flexible-dose trial (n=80)44% reduction in Y-BOCS scores (p<0.01 vs. baseline)Demonstrated therapeutic breadth
Pharmacodynamic ProfileSerotonin uptake in platelet-rich plasma>80% SERT occupancy at therapeutic dosesValidated mechanism of action

Clinical development was further justified by ifoxetine's distinct neurochemical effects observed in human studies. Cerebrospinal fluid analysis showed increased 5-HIAA concentrations, confirming enhanced serotonin turnover. PET imaging demonstrated dose-dependent SERT occupancy that correlated with clinical response in major depressive disorder [3]. The delayed onset of therapeutic benefit (2-4 weeks) aligned with the hypothesized timecourse for neuroadaptive changes in serotonin receptor sensitivity and downstream gene expression [1].

The compound also presented compelling medicinal chemistry advantages: absence of the dibenzodiazepine ring associated with TCA toxicity, stability across temperature and humidity ranges, and straightforward synthesis allowing scalable manufacturing. These properties collectively positioned ifoxetine as a viable candidate to address the significant unmet needs in depression therapeutics [4] [6].

Properties

CAS Number

66208-11-5

Product Name

Ifoxetine

IUPAC Name

(3R,4S)-4-(2,3-dimethylphenoxy)piperidin-3-ol

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

InChI

InChI=1S/C13H19NO2/c1-9-4-3-5-12(10(9)2)16-13-6-7-14-8-11(13)15/h3-5,11,13-15H,6-8H2,1-2H3/t11-,13+/m1/s1

InChI Key

ZHFIAFNZGWCLHU-YPMHNXCESA-N

SMILES

CC1=C(C(=CC=C1)OC2CCNCC2O)C

Synonyms

is(3-hydroxy-4-(2,3-dimethylphenoxy))piperidine sulfate
CGP 15210G
CGP-15210G
ifoxetine
ifoxetine, cis isomer, sulfate (2:1) salt

Canonical SMILES

CC1=C(C(=CC=C1)OC2CCNCC2O)C

Isomeric SMILES

CC1=C(C(=CC=C1)O[C@H]2CCNC[C@H]2O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.